3-(2,6-Difluorophenyl)propan-1-ol
Overview
Description
3-(2,6-Difluorophenyl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral molecule that belongs to the family of alcohols.
Scientific Research Applications
Stereocontrolled Synthesis
Shimizu, Sugiyama, and Fujisawa (1996) discuss the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity through lipase-mediated kinetic resolution, leading to the conversion into 1,1,1-trifluoro-2,3-epoxypropane or its use as latent epoxypropane via sulfonium salt formation. This study highlights the potential of 3-(2,6-Difluorophenyl)propan-1-ol in stereocontrolled synthesis processes (Shimizu, Sugiyama, & Fujisawa, 1996).
Radical Cations in EPR Spectroscopy
Eberson, Hartshorn, Persson, and Radner (1997) explored the application of hexafluoropropan-2-ol (HFP) in electron paramagnetic resonance (EPR) spectroscopy. They found that HFP's properties, like high hydrogen bonding donor strength and high polarity, make it an ideal solvent for radical cations, aiding in EPR spectroscopy and mechanistic studies of radical cations in electrophilic aromatic substitution and photochemistry (Eberson, Hartshorn, Persson, & Radner, 1997).
Catalytic Applications in Organic Chemistry
Erker (2005) discusses the use of tris(pentafluorophenyl)borane in organic and organometallic chemistry, highlighting its role in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. The unique properties of B(C6F5)3, akin to those in 3-(2,6-Difluorophenyl)propan-1-ol, make it a useful Lewis acid in various chemical reactions (Erker, 2005).
Synthesis of Antifungal Agents
Lima-Neto et al. (2012) describe the synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, including halogen-substituted compounds similar to 3-(2,6-Difluorophenyl)propan-1-ol. These compounds show promise as antifungal agents, particularly against various Candida species, indicating the potential biomedical applications of related compounds (Lima-Neto et al., 2012).
Antifungal Activities of Triazole Derivatives
Tang et al. (2013) synthesized and evaluated the antifungal activities of 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, showcasing strong antifungal properties against Candida species. This study demonstrates the significant potential of fluoro-substituted propanol derivatives in developing antifungal medications (Tang et al., 2013).
Inhibition of Carbon Steel Corrosion
Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol, demonstrating their effectiveness as anodic inhibitors for carbon steel corrosion. The study provides insight into the use of propan-2-ol derivatives in industrial applications for corrosion inhibition (Gao, Liang, & Wang, 2007).
Chemosensors for Fe(III) and Explosives Detection
Li et al. (2013) developed chemosensors based on oligofluoranthene, a compound with structural similarities to 3-(2,6-Difluorophenyl)propan-1-ol, for detecting Fe(III) ions and explosives. The study highlights the potential of fluorine-containing compounds in fabricating low-cost, high-performance chemosensors for environmental and security applications (Li et al., 2013).
Photoinduced Reactivity in Polymerizations
Rosspeintner et al. (2009) investigated the photoinduced reactivity of compounds in the presence of propan-2-ol, highlighting its role in radical polymerizations. This study underscores the utility of propan-2-ol derivatives in advanced materials science, particularly in the field of polymer chemistry (Rosspeintner et al., 2009).
properties
IUPAC Name |
3-(2,6-difluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNROUPWIMQVAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634559 | |
Record name | 3-(2,6-Difluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Difluorophenyl)propan-1-ol | |
CAS RN |
401939-88-6 | |
Record name | 3-(2,6-Difluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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